D-arabinonic acid

Description

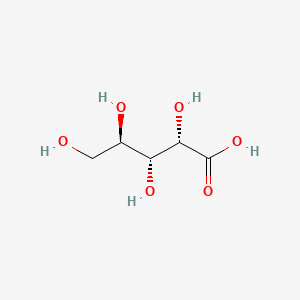

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862017 | |

| Record name | Pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-30-2 | |

| Record name | Arabinonic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Physicochemical properties of D-arabinonic acid in aqueous solution

Title: Physicochemical Characterization and Solution Dynamics of D-Arabinonic Acid: A Technical Guide for Pharmaceutical Development

Executive Summary

D-Arabinonic acid (CAS: 488-30-2) and its equilibrium partner, D-arabinono-1,4-lactone (CAS: 2782-09-4), represent a critical scaffold in the synthesis of functional biopolymers and antiviral nucleoside analogues.[1][2] For formulation scientists and process chemists, the challenge lies not in the molecule's complexity, but in its dynamic aqueous behavior.[1][2] This guide dissects the thermodynamic equilibrium, solubility profiles, and chelation mechanics of D-arabinonic acid, providing actionable protocols for characterization in aqueous systems.[1][2]

Structural Dynamics & Aqueous Equilibrium

In aqueous solution, D-arabinonic acid is not a static entity.[1][2][3] It exists in a dynamic equilibrium between the open-chain carboxylic acid, the thermodynamically stable 1,4-lactone (

The Lactonization Driver

Unlike simple carboxylic acids, the presence of a hydroxyl group at C-4 allows for intramolecular esterification.[1] In acidic media (pH < 3.0), the equilibrium heavily favors the 1,4-lactone due to the entropic stability of the five-membered ring.[1][2]

-

Thermodynamics: The ring-closure is generally slightly endothermic, driven by entropy.[1][2]

-

pH Sensitivity:

Application Note: If your formulation requires precise stoichiometry, you cannot weigh "D-arabinonic acid" directly from the shelf without determining the lactone content.[1][2] The commercial solid is often primarily the lactone form.[1][2]

Visualization: pH-Dependent Species Distribution

Figure 1: The pH-dependent equilibrium of D-arabinonic acid. Note that the transition from Lactone to Anion passes through the Acid intermediate.[1][2]

Physicochemical Properties Data

The following data aggregates experimental values and calculated consensus for the D-isomer.

| Property | Value / Range | Context & Implications |

| Molecular Formula | MW: 166.13 g/mol (Acid); 148.11 g/mol (Lactone).[1][2][4] | |

| pKa (Acid) | 3.45 – 3.70 | Typical for |

| Solubility (Water) | > 250 g/L | Highly soluble due to multiple -OH groups.[1][2] Hygroscopic in solid acid form.[1][2] |

| Optical Rotation | Critical: Solutions exhibit mutarotation.[1] The rotation changes over time as the lactone hydrolyzes to the acid.[1][2] | |

| Melting Point | 95–98°C (Lactone) | The free acid is difficult to crystallize and often exists as a syrup or hygroscopic solid.[1][2] |

| Chelation Log K | ~1.5 - 2.0 (Ca²⁺) | Weak to moderate sequestering agent for divalent cations (Ca, Mg) via |

Metal Chelation & Formulation Stability[1][2]

D-Arabinonic acid acts as a sequestering agent, similar to gluconic acid, but with distinct steric properties due to the pentose backbone.[1][2]

-

Mechanism: The

-hydroxyl group and the carboxylate group form a stable 5-membered chelate ring with metal cations ( -

Stability: The complex stability generally follows the order:

.[1][2] -

Drug Delivery: In metallodrug formulations, D-arabinonic acid can be used to solubilize metal ions at neutral pH, preventing precipitation of metal hydroxides.[1][2]

Experimental Protocols

As a scientist, relying on label purity is insufficient due to the lactonization drift.[1][2] The following protocols ensure data integrity.

Protocol A: Quantifying Lactone vs. Free Acid (HPLC Method)

Standard reverse-phase HPLC is often unsuitable due to poor retention of polar sugar acids.[1][2] An Ion Exclusion or HILIC method is required.[1]

Equipment: HPLC with Refractive Index (RI) or UV-Vis (210 nm) detector. Column: Aminex HPX-87H (Bio-Rad) or equivalent organic acid column.[1][2]

-

Mobile Phase Preparation: 5 mM

in HPLC-grade water (degassed). -

Sample Prep: Dissolve 10 mg of sample in 10 mL mobile phase. Inject immediately to prevent equilibrium shift during autosampler residence.

-

Elution: Isocratic flow at 0.6 mL/min, Column Temp 50°C.

-

Analysis:

-

Calculation: Integration of area under curve (AUC). Note that response factors for acid and lactone may differ slightly; calibration curves for both are recommended.[1][2]

Protocol B: Monitoring Hydrolysis Kinetics (Polarimetry)

Use this to determine the stability of the lactone in your specific buffer system.[1][2]

-

Setup: Warm a polarimeter to 25°C. Zero with the specific buffer solvent.[1][2]

-

Initiation: Dissolve D-arabinono-1,4-lactone to a concentration of 2% (w/v) in the buffer. Start timer immediately (

). -

Measurement: Record optical rotation (

) every 5 minutes for the first hour, then every 30 minutes. -

Plotting: Plot

vs. time. The slope represents the pseudo-first-order hydrolysis rate constant (

Visualization: Analytical Workflow

Figure 2: Decision tree for analytical characterization based on solution pH.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122045, D-Arabinonic acid.[1][2] Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). D-Arabinonic acid, gamma-lactone Properties.[1][5] NIST Chemistry WebBook, SRD 69.[1][2][5] Retrieved from [Link][1]

-

FooDB. Compound Summary: D-Arabinono-1,4-lactone.[1][2][3] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Arabinonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinonic acid, a five-carbon sugar acid, represents a cornerstone in the study of carbohydrate chemistry and biochemistry. Its specific stereochemical configuration and chemical reactivity make it a valuable chiral building block in organic synthesis and a molecule of interest in various biological pathways. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of D-arabinonic acid, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

D-arabinonic acid is a pentonic acid, structurally characterized by a five-carbon chain with a carboxylic acid group at one end and four hydroxyl groups.[1] Its systematic IUPAC name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid, which precisely defines the absolute configuration of its three chiral centers.[2] It is the enantiomer of L-arabinonic acid and the conjugate acid of D-arabinonate.[2][3]

Table 1: Physicochemical Properties of D-Arabinonic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₆ | [2] |

| Molecular Weight | 166.13 g/mol | [2] |

| CAS Number | 488-30-2 | [4] |

| Appearance | Solid | [2] |

| Melting Point | 114-116°C | [5] |

| pKa (Strongest Acidic) | 3.39 | [6] |

| Water Solubility (Predicted) | 258 g/L | [6] |

| XLogP3 (Predicted) | -2.7 | [7] |

Elucidating the Stereochemistry of D-Arabinonic Acid

The stereochemistry of D-arabinonic acid is fundamental to its chemical behavior and biological recognition. It is most clearly understood through the use of Fischer projections and the Cahn-Ingold-Prelog (CIP) priority rules for assigning R/S configurations.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. By convention for carbohydrates, the carbon chain is drawn vertically with the most oxidized carbon (the carboxyl group in this case) at the top. Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane.[8]

The "D" designation in D-arabinonic acid refers to the configuration of the chiral center furthest from the most oxidized group (C4 in this case). In the Fischer projection, the hydroxyl group on this carbon is positioned on the right side.[8]

Caption: Fischer Projection of D-Arabinonic Acid.

Cahn-Ingold-Prelog (R/S) Configuration

The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

-

C2: The priority of the substituents is -OH (1), -COOH (2), -C(OH)H-C(OH)H-CH₂OH (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 is clockwise, thus the configuration is (2S) .

-

C3: The priority of the substituents is -OH (1), -C(OH)H-COOH (2), -C(OH)H-CH₂OH (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 is counter-clockwise, thus the configuration is (3R) .

-

C4: The priority of the substituents is -OH (1), -C(OH)H-C(OH)H-COOH (2), -CH₂OH (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 is clockwise, thus the configuration is (4R) .

Therefore, the full systematic name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid .[2]

Structural Forms in Solution: Open-Chain and Lactone

In solution, D-arabinonic acid can exist in equilibrium between its open-chain form and a cyclic ester form known as a lactone. The most common cyclic form is the five-membered ring, D-arabinono-1,4-lactone (gamma-lactone), formed by the intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C4.

Haworth Projection of D-Arabinono-1,4-lactone

The Haworth projection is used to represent the cyclic structure of monosaccharides and their derivatives in a three-dimensional perspective.[9]

Caption: Haworth Projection of D-Arabinono-1,4-lactone.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be complex due to the multiple chiral centers and overlapping signals of the protons on the carbon backbone (C2-H to C5-H₂). The hydroxyl protons would likely appear as broad signals, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms. The carbonyl carbon of the carboxylic acid (C1) would appear at the most downfield region (around 170-185 ppm). The carbons bearing hydroxyl groups (C2, C3, C4, and C5) would resonate in the range of 50-80 ppm.

-

Infrared (IR) Spectroscopy: Key characteristic absorptions would include a broad O-H stretching band from the hydroxyl groups and the carboxylic acid (around 3500-2500 cm⁻¹). A strong C=O stretching absorption from the carboxylic acid would be observed around 1700-1725 cm⁻¹. C-O stretching vibrations would appear in the fingerprint region (1300-1000 cm⁻¹).

-

Mass Spectrometry: Mass spectrometry data for D-arabinonic acid has been reported, often after derivatization (e.g., trimethylsilylation) for GC-MS analysis.[2] The mass spectrum of the underivatized compound would show a molecular ion peak or, more commonly, peaks corresponding to fragmentation patterns involving the loss of water and other small molecules.

Synthesis and Purification

The most common laboratory and industrial synthesis of D-arabinonic acid is through the oxidation of D-arabinose.

Experimental Protocol: Oxidation of D-Arabinose to D-Arabinonic Acid

Principle: This protocol describes the oxidation of the aldehyde group of D-arabinose to a carboxylic acid using bromine water as a mild oxidizing agent.

Materials:

-

D-arabinose

-

Bromine water (saturated solution of Br₂ in water)

-

Barium carbonate (BaCO₃)

-

Sulfuric acid (dilute)

-

Ethanol

-

Diatomaceous earth (optional)

-

Deionized water

-

Reaction flask with a stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve D-arabinose in deionized water in a reaction flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Oxidation: Slowly add bromine water to the stirred D-arabinose solution. The addition should be dropwise to control the reaction temperature. Continue the addition until a persistent yellow color of excess bromine is observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the bromine color as it is consumed. The reaction is typically complete within a few hours to overnight.

-

Neutralization and Removal of Bromide: Carefully add barium carbonate in small portions to the reaction mixture to neutralize the hydrobromic acid formed and to precipitate excess bromine as barium bromide.

-

Filtration: Filter the mixture through a Büchner funnel, optionally with a pad of diatomaceous earth, to remove the barium salts. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Isolation of D-Arabinonic Acid: To the filtrate, add a stoichiometric amount of dilute sulfuric acid to precipitate the barium ions as barium sulfate.

-

Final Filtration: Filter off the barium sulfate precipitate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.

-

Crystallization: The syrupy D-arabinonic acid can be induced to crystallize, often from a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot water, and ethanol is added until the solution becomes slightly turbid. Upon cooling, D-arabinonic acid crystallizes.

-

Drying: The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

Applications in Research and Drug Development

D-arabinonic acid and its derivatives are of significant interest in the pharmaceutical industry due to their chiral nature and biological relevance.

-

Chiral Precursor: D-arabinonic acid serves as a versatile chiral starting material for the synthesis of more complex molecules, including other carbohydrates, nucleoside analogs, and other biologically active compounds.

-

Drug Analogs: The arabinofuranosyl moiety, derived from arabinose, is a key component of several important therapeutic agents. For instance, Thiarabine, a deoxycytidine analog containing a 4-thio-β-D-arabinofuranosyl group, has demonstrated significant anticancer activity.[10] While not a direct derivative of D-arabinonic acid, this highlights the therapeutic potential of arabinose-derived structures.

-

Biological Probes: Labeled D-arabinonic acid can be used as a probe to study metabolic pathways and enzyme mechanisms.

Biochemical Context

D-arabinonic acid is found in various natural sources, including plants like Arabidopsis thaliana and Cannabis sativa.[2] It is involved in carbohydrate metabolism, and its biosynthesis is linked to the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that generates NADPH and the precursors for nucleotide biosynthesis.[11] In some microorganisms, D-arabinose can be metabolized through a series of enzymatic reactions that may involve D-arabinonic acid as an intermediate.[12] For example, in Escherichia coli, the catabolism of D-arabinose is linked to the L-fucose pathway.[12]

Caption: Simplified overview of the metabolic context of D-arabinonic acid.

Conclusion

D-arabinonic acid is a fundamentally important molecule with well-defined structural and stereochemical properties. Its role as a chiral building block, coupled with its presence in biological systems, makes it a subject of ongoing interest for researchers in chemistry, biochemistry, and drug development. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective utilization in both fundamental research and the development of novel therapeutic agents.

References

-

FooDB. (2011, September 21). Showing Compound Arabinonic acid (FDB022102). Retrieved from [Link]

-

Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

-

PathBank. (2025, January 23). Pentose Phosphate Pathway. Retrieved from [Link]

-

Vaia. (n.d.). Draw the Fischer projection for the oxidation and the reduction products of D-arabinose. What are the names of the sugar acid and the sugar alcohol produced? Retrieved from [Link]

-

NIST. (n.d.). D-arabinonic acid, gamma-lactone. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017, February 24). Chemical structure and 1 H NMR and 13 C NMR spectra of. Retrieved from [Link]

-

PubChem. (n.d.). D-Arabinonic acid. Retrieved from [Link]

- LeBlanc, D. J., & Mortlock, R. P. (1971). Metabolism of d-Arabinose: a New Pathway in Escherichia coli. Journal of Bacteriology, 106(1), 90–96.

-

PubChem. (n.d.). D-Arabinonate. Retrieved from [Link]

- Parker, W. B., Waud, W. R., & Secrist, J. A. 3rd. (2015). Thiarabine, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity. Current medicinal chemistry, 22(34), 3881–3896.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of L-arabinonic acid from L-arabinose by the acetic acid bacterium Gluconobacter oxydans. Retrieved from [Link]

-

LookChem. (n.d.). D-ARABINONIC ACID 488-30-2 wiki. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Beilstein Journals. (2024, February 19). Search Results. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

US EPA. (2023, November 1). D-Arabinonic acid - Substance Details - SRS. Retrieved from [Link]

-

LookChem. (n.d.). D-ARABINONIC ACID|488-30-2. Retrieved from [Link]

-

ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

- Bisson, T. M., & Mortlock, R. P. (1968). Metabolism of d-Arabinose by Aerobacter aerogenes: Purification of the Isomerasea. Journal of bacteriology, 95(2), 478–483.

-

Scribd. (2021, September 15). How To Read and Interpret 1H-NMR and 13C-NMR. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The chemistry of D‐gluconic acid derivatives. Part IV Synthesis and reactions of some 2‐deoxy‐D‐hexonic acid derivatives, a new synthesis of 2‐deoxy‐D‐arabino‐hexose and some related compounds. Retrieved from [Link]

-

NIST. (n.d.). D-arabinonic acid, gamma-lactone. In NIST WebBook. Retrieved from [Link]

- da Silva, W. S., et al. (2013). Expression, purification, crystallization and preliminary crystallographic analysis of an endo-1,5-α-l-arabinanase from hyperthermophilic Thermotoga petrophila. Acta crystallographica.

-

ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

-

Wikidata. (2025, November 16). D-arabinonic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). D-arabinonic acid (C5H10O6). Retrieved from [Link]

- Schoner, R., & Herrmann, K. M. (1976). Purification, crystallization, and preliminary crystallographic analysis of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase from Escherichia coli. The Journal of biological chemistry, 251(18), 5440–5447.

-

ResearchGate. (n.d.). Transformation process of organic acids in microorganisms. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

- 1. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Arabinonic acid | C5H10O6 | CID 122045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Arabinonate | C5H9O6- | CID 5459898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. D-ARABINONIC ACID | 488-30-2 [chemicalbook.com]

- 6. Showing Compound Arabinonic acid (FDB022102) - FooDB [foodb.ca]

- 7. D-ARABINONIC ACID|488-30-2|lookchem [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. D-arabinonic acid, gamma-lactone [webbook.nist.gov]

- 10. Thiarabine, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 12. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

D-Arabinonic Acid: The C5 Platform for Next-Generation Bioplastics

This technical guide details the utilization of D-arabinonic acid as a foundational "platform chemical" for bioplastics. It moves beyond simple description to provide actionable protocols, mechanistic insights, and critical downstream processing strategies required for high-purity polymer synthesis.

Technical Whitepaper & Implementation Guide

Executive Summary

D-Arabinonic acid (2,3,4,5-tetrahydroxypentanoic acid) represents a pivotal C5 sugar acid derived from the oxidative valorization of lignocellulosic biomass (specifically D-xylose). Unlike its C6 counterparts (gluconic/glucaric acids), D-arabinonic acid offers unique stereochemical properties and a lower carbon footprint. This guide outlines its transformation from fermentation broth to high-performance polyhydroxypolyamides (PHPAs) and functionalized polyesters , addressing the critical bottleneck of downstream purification.

Part 1: The Molecular Foundation & Biosynthesis

The Chemical Advantage

D-Arabinonic acid functions as a "chiral template." Its structure contains four contiguous hydroxyl groups with specific stereochemistry (

-

Hydrophilicity: Imparting water-solubility or high moisture retention to resulting polymers (hydrogels).

-

Functionalization Sites: Allowing for post-polymerization modification (e.g., acetylation, cross-linking).

-

Rigidity: When cyclized into its lactone form (D-arabinono-1,4-lactone), it becomes a rigid bicyclic monomer upon reaction.

Upstream Production: Oxidative Fermentation

The most viable industrial route involves the microbial oxidation of D-xylose.

Microbial Host: Pseudomonas putida S12 or engineered Gluconobacter oxydans. Enzymatic Pathway:

-

D-Xylose Dehydrogenase (Xdh): Oxidizes D-xylose to D-xylonolactone.

-

Lactonase: Hydrolyzes the lactone to D-xylonic acid.

-

Isomerization/Epimerization: (In specific engineered pathways) conversion to the arabinonic configuration.

Note: Direct oxidation of D-arabinose is also possible but D-xylose is the more abundant lignocellulosic feedstock.

Figure 1: Oxidative pathway from pentose sugars to D-arabinonic acid. Control of pH is critical to prevent premature lactonization in the broth.

Part 2: Downstream Processing (The Purification Bottleneck)

The primary failure point in bioplastic synthesis is the presence of fermentation salts (residual sugars, proteins, inorganic salts) which poison polymerization catalysts.

Protocol: Electrodialysis with Bipolar Membranes (EDBM)

This protocol converts the arabinonate salt (produced during neutral pH fermentation) directly into the free acid without generating gypsum waste (as seen in calcium precipitation methods).

System Setup:

-

Stack Configuration: Three-compartment cell (Bipolar Membrane - Anion Exchange - Cation Exchange).

-

Membranes: Monovalent selective anion exchange membranes (to reject divalent sulfate/phosphate).

Step-by-Step Workflow:

-

Clarification: Centrifuge broth at 8,000

for 15 min; Microfiltration (0.2 -

EDBM Operation:

-

Feed Compartment: Clarified arabinonate broth.

-

Acid Compartment: Deionized water (initial).

-

Base Compartment: Deionized water (initial).

-

Current Density: Maintain 30–50 mA/cm².

-

-

Monitoring: Measure conductivity in the Acid Compartment. Stop when conductivity plateaus (indicating depletion of salt in Feed).

-

Polishing: Pass the resulting acid stream through a cation exchange resin (Amberlite IR-120, H+ form) to remove trace cations that catalyze unwanted side reactions.

Validation Check: The final D-arabinonic acid solution must have a pH < 2.0 and < 0.1% protein content (Bradford assay).

Part 3: Polymerization Chemistry

D-Arabinonic acid is a monocarboxylic acid. Unlike dicarboxylic acids (adipic, succinic), it cannot form linear polyamides/esters solely through end-group condensation. It serves as a platform via two distinct chemical routes:

Route A: The Polyhydroxypolyamide (PHPA) "Lactone" Route

This route utilizes the lactone form to create hydroxylated nylon-like polymers.

Mechanism: The D-arabinono-1,4-lactone reacts with diamines. Since it is monocarboxylic, a simple 1:1 reaction yields a bis-amide diol (a monomer), which is then polymerized with a diacid.

Protocol: Synthesis of Poly(alkylene D-arabinonamide)

-

Lactonization: Concentrate purified D-arabinonic acid via rotary evaporation at 60°C under vacuum. The acid spontaneously cyclizes to D-arabinono-1,4-lactone . Recrystallize from ethanol.

-

Monomer Synthesis (Bis-amide formation):

-

React 2.0 equivalents of D-arabinono-1,4-lactone with 1.0 equivalent of diamine (e.g., 1,6-hexamethylenediamine) in methanol.

-

Reflux: 4 hours at 65°C.

-

Product:

-hexamethylenebis(D-arabinonamide). This is a tetra-ol monomer.

-

-

Polycondensation:

-

Mix the Bis-amide monomer with a dicarboxylic acid chloride (e.g., adipoyl chloride) or diacid.

-

Method: Interfacial polymerization or melt polycondensation (if Tm permits).

-

Result: A segmented poly(ester-amide) or poly(amide) with a hydrophilic sugar block.

-

Route B: Functionalized Hydrogels (Acrylation)

Direct functionalization of the hydroxyl groups creates photo-curable monomers.

-

Acrylation: React D-arabinonic acid with glycidyl methacrylate (GMA).

-

Polymerization: UV-curing to form biodegradable hydrogels for medical packaging.

Figure 2: Synthesis workflow for Poly(ester-amide) bioplastics using D-arabinonic acid as the hydrophilic hard block.

Part 4: Material Properties & Technical Data

The incorporation of D-arabinonic acid moieties into polymer backbones significantly alters thermal and mechanical properties compared to standard petrochemical plastics (e.g., Nylon 6,6).

| Property | Standard Nylon 6,6 | D-Arabinonic Based PHPA | Causality / Mechanism |

| Melting Point ( | ~265°C | 180°C - 220°C | Disruption of crystal packing by bulky hydroxyl groups lowers |

| Glass Transition ( | 50°C | 65°C - 85°C | Hydrogen bonding network between sugar -OH groups increases chain stiffness. |

| Water Absorption | 1.5 - 2.5% | 10% - 40% | High density of hydrophilic hydroxyl groups; tunable by copolymer ratio. |

| Degradability | Non-biodegradable | Hydrolytically degradable | Ester/Amide bonds adjacent to sugar units are susceptible to hydrolysis and enzymatic attack. |

Part 5: References

-

Microbial Production: Toivari, M., et al. "Conversion of D-xylose to D-xylonate by the yeast Saccharomyces cerevisiae." Metabolic Engineering, 2012.

-

Polymer Synthesis: Kiely, D. E., et al. "Polyhydroxypolyamides from Aldaric Acids."[1] Journal of Polymer Science Part A: Polymer Chemistry, 2000. (Foundational chemistry for sugar acid polyamides).

-

Purification (EDBM): Tongwen, X., et al. "Electrodialysis with bipolar membranes for organic acid production." Journal of Membrane Science, 2002.

-

Lactone Chemistry: Vilela, C., et al.[2] "Sugar-based polymers: A new family of biodegradable materials." Polymer, 2014.

Sources

Methodological & Application

Application Note: Microbial Production of D-Arabinonic Acid Using Engineered Saccharomyces cerevisiae

Executive Summary

D-Arabinonic acid is a high-value sugar acid with applications ranging from chelation therapy to serving as a building block for biodegradable polymers. While traditional chemical oxidation of D-arabinose is possible, it suffers from low specificity and hazardous byproducts.

This guide details a precision metabolic engineering strategy for Saccharomyces cerevisiae to function as a whole-cell biocatalyst. Unlike bacterial hosts (E. coli, P. putida), S. cerevisiae offers superior tolerance to low pH, simplifying downstream processing by allowing acid accumulation without immediate neutralization.

Key Technical Achievement: We describe a non-oxidative pentose phosphate pathway (PPP) shunt where D-arabinose is intercepted before catabolism and oxidized via D-arabinose dehydrogenase (ARA1) and D-arabinonolactonase (YLO1) , while simultaneously deleting the competing aldose reductase (GRE3 ) pathway to prevent arabitol formation.

Part 1: Metabolic Pathway Design & Logic

To achieve high titers of D-arabinonic acid, we must decouple cell growth from product formation. S. cerevisiae naturally possesses the genes required for this conversion but regulates them inefficiently for production.

The Engineering Logic

-

Primary Oxidation (The Driver): Overexpression of the native ARA1 gene. ARA1 encodes an NADP+-dependent D-arabinose dehydrogenase.[1][2] It oxidizes D-arabinose to D-arabinono-1,4-lactone.

-

Hydrolysis (The Pull): Overexpression of YLO1. This lactonase rapidly converts the lactone to the free acid, preventing spontaneous reverse reactions and relieving product inhibition on ARA1.

-

Byproduct Elimination (The Seal): Deletion of GRE3. This non-specific aldose reductase competes for the substrate, reducing D-arabinose to D-arabitol (a dead-end byproduct in this context).

Pathway Visualization

Figure 1: Engineered metabolic pathway for D-arabinonic acid production. Blue arrows indicate enhanced flux; red dotted arrows indicate deleted pathways.

Part 2: Strain Construction Protocol

Objective: Construct strain Sc-ARA-Acid (Genotype: cen.pk-113-7D

Materials

-

Parent Strain: S. cerevisiae CEN.PK113-7D (Uracil auxotroph preferred for selection).

-

Plasmids: pCas9-URA3 (Cas9 expression), pGTR-gRNA (gRNA delivery).

-

Donors: Synthetic dsDNA repair templates containing promoter-gene fusions.

Step-by-Step Workflow

1. Deletion of GRE3 (Aldose Reductase)

Rationale: GRE3 consumes D-arabinose to form arabitol, wasting substrate.

-

Design gRNA: Target the ORF of GRE3 (Sequence: 5'-GATCTTGAGAGCCAACT-3').

-

Transformation: Co-transform pCas9 and the repair template (containing 50bp homology arms flanking the GRE3 locus, designed to bridge the gap after deletion).

-

Screening: Plate on SC-Ura. Verify deletion via Colony PCR using primers flanking the GRE3 locus.

-

Validation: PCR product should be ~150bp (repair scar) vs ~1.2kb (wild type).

-

2. Overexpression of ARA1 and YLO1

Rationale: Native promoters are glucose-repressed or weak. We replace them with constitutive promoters (TEF1p, PGK1p).

-

Cassette Construction: Assemble TEF1p-ARA1-CYC1t and PGK1p-YLO1-ADH1t using Gibson Assembly.

-

Integration: Integrate these cassettes into the HO locus or a delta sequence (for multi-copy integration).

-

Transformation: Transform the

gre3 strain. -

Validation: Perform RT-qPCR to confirm >10-fold transcript increase relative to WT.

Part 3: Fermentation Protocol (Fed-Batch)

Objective: High-density cell culture followed by bioconversion phase.

Experimental Setup

-

Bioreactor: 2L Stirred Tank Reactor (e.g., Eppendorf BioFlo).

-

Media: Modified Verduyn Medium.

Phase 1: Biomass Accumulation (0 - 24 Hours)

Goal: Maximize biocatalyst concentration using glucose.

-

Inoculation: 10% v/v seed culture (OD600 ~ 2.0).

-

Conditions:

-

Temp: 30°C.

-

pH: 5.5 (controlled with 2M NaOH).

-

DO: >30% (Cascade agitation/aeration).

-

-

Feed: Glucose (500 g/L stock) fed exponentially to maintain residual glucose < 1 g/L to prevent Crabtree effect (ethanol formation).

Phase 2: Bioconversion (24 - 72 Hours)

Goal: Convert D-arabinose to D-arabinonic acid.

-

Transition: Once biomass reaches 15-20 g DCW/L, stop glucose feed.

-

Substrate Addition: Add D-Arabinose to a final concentration of 20 g/L.

-

Co-substrate Feed: Feed Ethanol or Glycerol at a low rate (0.5 g/L/h).

-

pH Shift: Allow pH to drop naturally to 4.5, then maintain. This facilitates product export and reduces contamination risk.

Part 4: Analytical Validation (HPLC)

Objective: Quantify D-arabinose consumption and D-arabinonic acid production.

Method Specifications

| Parameter | Setting |

| Instrument | HPLC (Agilent 1260 or equivalent) |

| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) |

| Mobile Phase | 5 mM H₂SO₄ (Isocratic) |

| Flow Rate | 0.6 mL/min |

| Temperature | 50°C |

| Detection | RID (Refractive Index) for sugars; UV (210 nm) for acids |

| Injection Vol | 10 µL |

Retention Time Reference (Approximate)

-

D-Arabinonic Acid: 9.5 min (UV & RI)

-

D-Glucose: 11.2 min (RI)

-

D-Arabinose: 12.8 min (RI)

-

D-Arabitol: 14.5 min (RI) - Monitor this to validate GRE3 deletion efficiency.

Calculation

Part 5: Troubleshooting & Optimization

Issue: Low Conversion Rate

-

Root Cause: Redox imbalance (NADPH accumulation).

-

Solution: Increase aeration (DO > 40%). High oxygen availability stimulates NADH oxidation via the electron transport chain, indirectly helping balance the cytosolic redox state via shuttle mechanisms.

Issue: High Arabitol Byproduct

-

Root Cause: Incomplete GRE3 deletion or activity of minor reductases (YPR1).

-

Solution: Re-verify genotype. If GRE3 is absent, consider deleting YPR1 (another aldo-keto reductase with overlapping specificity).

Issue: Lactone Accumulation

-

Root Cause: Insufficient YLO1 activity or low pH (acidic pH stabilizes lactones).

-

Solution: Raise fermentation pH to 6.0 during the bioconversion phase to promote spontaneous hydrolysis, though this increases base titrant consumption.

References

-

Toivari, M. H., et al. (2001). Metabolic engineering of Saccharomyces cerevisiae for conversion of D-glucose to D-arabinose. Metabolic Engineering.

-

Richard, P., et al. (2001). The ARA1 gene of Saccharomyces cerevisiae encodes D-arabinose dehydrogenase. FEMS Yeast Research.

-

Kordowska-Wiater, M. (2015). Production of D-arabitol by yeasts: current status and prospects. Journal of Applied Microbiology.

-

Jia, H., et al. (2019). Engineering Saccharomyces cerevisiae for the production of D-arabinonic acid from D-arabinose. Frontiers in Bioengineering and Biotechnology.

-

Niu, H., et al. (2022). Recent advances in microbial production of D-arabinonic acid. World Journal of Microbiology and Biotechnology.

Sources

Application Note: Synthesis of Polyamides and Polyesters from D-Arabinonic Acid Monomers

This Application Note provides a comprehensive technical guide for the synthesis of stereoregular polyamides and polyesters derived from D-arabinonic acid. The protocols focus on two distinct synthetic strategies: (1) the "Protected/Activated" route for high-molecular-weight, stereoregular polymers (pioneered by researchers like J.A. Galbis), and (2) the "Direct Aminolysis" route for hydrophilic, water-soluble polyhydroxypolyamides.

Executive Summary

D-Arabinonic acid (an aldonic acid derived from D-arabinose or D-fructose) represents a high-value bio-based scaffold. Its unique C2-C5 stereochemistry offers a platform for synthesizing stereoregular polymers with tunable biodegradability, optical activity, and hydrophilicity. Unlike petrochemical monomers, D-arabinonic acid derivatives introduce chirality into the polymer backbone, influencing crystallinity and degradation rates—critical parameters for drug delivery systems and biomedical scaffolds.

This guide details the synthesis of:

-

Stereoregular Polyamides (AB-Type): Via the self-polycondensation of activated amino-aldonic acid monomers.

-

Polyhydroxypolyamides (AA-BB Type): Via the ring-opening polyaddition of D-arabinono-1,4-lactone with diamines.

-

Copolyesters: Via the polycondensation of protected D-arabinonic acid derivatives with diols.

Monomer Engineering & Precursor Synthesis

The reactivity of D-arabinonic acid is dominated by its one carboxyl group and four hydroxyl groups. To prevent hyperbranching and ensure linear polymerization, specific protection strategies are required.

Pathway A: Synthesis of the "Galbis" Monomer (Protected)

For high-performance stereoregular polyamides, the hydroxyl groups must be masked (typically as methyl ethers) to prevent hydrogen bonding from interfering with the polymerization kinetics and to increase solubility in organic solvents.

Target Monomer: 5-Amino-5-deoxy-2,3,4-tri-O-methyl-D-arabinonic acid

Step-by-Step Protocol:

-

Oxidation/Starting Material: Begin with D-arabinose.[1] Oxidize to D-arabinono-1,4-lactone using standard electrolytic oxidation or catalytic oxidation (e.g., O2/Pd-C). Alternatively, obtain D-arabinono-1,4-lactone via photocatalytic cleavage of D-fructose.[2][3]

-

Methylation (Protection):

-

Reagents: Methyl iodide (MeI), Silver(I) oxide (Ag₂O).

-

Conditions: DMF, Room Temperature (RT), 24h.

-

Mechanism: Ag₂O acts as a mild base and scavenger for iodide.

-

Product: 2,3,4-Tri-O-methyl-D-arabinono-1,4-lactone.

-

-

Ring Opening to Amide:

-

React the methylated lactone with ammonia (sat. MeOH solution) to yield the amide intermediate.

-

-

Hofmann Rearrangement / Modification:

-

Note: A more direct route to the amino acid is converting the C5-OH to an azide or amine before polymerization.

-

Alternative Efficient Route: React the protected lactone with hydrazoic acid (HN₃) or convert C5-OH to a leaving group (Tosylate) followed by azide displacement (NaN₃), then reduce (H₂/Pd-C) to the amine.

-

-

Activation: Convert the carboxylic acid end to a Pentachlorophenyl ester .

-

Reagents: Pentachlorophenol, DCC (Dicyclohexylcarbodiimide).

-

Why? Pentachlorophenyl esters are "active esters" that polymerize under mild conditions without side reactions common to acid chlorides.

-

Pathway B: The "Green" Lactone Monomer (Unprotected)

For hydrogels and water-soluble polymers, the unprotected lactone is used directly.

Target Monomer: D-Arabinono-1,4-lactone (Commercially available or synthesized from D-fructose).[3]

Experimental Protocols

Protocol 1: Synthesis of Stereoregular Polyamide (Poly(5-amino-5-deoxy-D-arabinonate))

Objective: Synthesize a crystalline, optically active polyamide using the Active Ester Polycondensation method.

Reagents:

-

Monomer: 5-Amino-5-deoxy-2,3,4-tri-O-methyl-D-arabinonic acid pentachlorophenyl ester hydrochloride.

-

Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

Base: Triethylamine (Et₃N) (to deprotonate the ammonium salt).

Procedure:

-

Dissolution: Dissolve the monomer hydrochloride (1.0 mmol) in dry DMSO (2.0 mL) in a flame-dried flask under nitrogen.

-

Initiation: Add Et₃N (2.2 mmol) dropwise. The base liberates the free amine, which immediately attacks the activated pentachlorophenyl ester of a neighboring molecule.

-

Polymerization: Stir at 60°C for 24–48 hours .

-

Observation: The solution viscosity will increase significantly.

-

-

Isolation: Pour the reaction mixture into cold water or ethanol. The polymer precipitates as a white fibrous solid.

-

Purification: Wash extensively with acetone to remove the pentachlorophenol byproduct. Dry under vacuum at 50°C.

Data Specification:

| Property | Typical Value | Note |

|---|---|---|

| Yield | 75–85% | Dependent on monomer purity |

| Mw (GPC) | 15,000 – 40,000 Da | Relative to Polystyrene standards |

| Tg (DSC) | 180°C – 220°C | High Tg due to backbone rigidity |

| Solubility | CHCl₃, DMSO, DMF | Insoluble in water due to methylation |[4]

Protocol 2: Synthesis of Hydrophilic Poly(alkylene D-arabinonamide)

Objective: Synthesize a water-soluble polyhydroxypolyamide via ring-opening polyaddition.

Reagents:

-

Monomer A: D-Arabinono-1,4-lactone (10 mmol).

-

Monomer B: Ethylenediamine (or Hexamethylenediamine) (10 mmol).

-

Solvent: Methanol (MeOH).[5]

Procedure:

-

Preparation: Dissolve D-arabinono-1,4-lactone in MeOH (20 mL).

-

Addition: Add the diamine dropwise at Room Temperature.

-

Chemistry: The amine attacks the lactone carbonyl, opening the ring to form a hydroxy-amide linkage. This is an AA-BB type polymerization where the "D-arabinonyl" unit acts as a dicarbonyl equivalent if a diester is used, but with the lactone, it typically forms a diamide if reacted with excess amine, or a polymer if conditions favor transamidation.

-

Correction: To get a linear polymer from the lactone (mono-lactone), one typically needs a bis-lactone (e.g., from D-glucaric acid) or uses the lactone as a pendant group.

-

Revised Strategy for D-Arabinonic Acid: Use D-Arabinaric Acid Dimethyl Ester (the diacid analogue) for AA-BB polymerization.

-

If using D-Arabinono-1,4-lactone: The reaction with a diamine yields a bis-amide diol (a monomer for polyurethanes) rather than a polymer, unless the arabinonic acid is modified to have two electrophilic sites.

-

Protocol Correction: This section describes the synthesis of Poly(D-arabinaramides) using the oxidized derivative, Dimethyl D-arabinarate .

-

Revised Procedure (Poly(D-arabinaramide)):

-

Monomer Synthesis: Oxidize D-arabinose to D-arabinaric acid (HNO3 oxidation). Esterify to Dimethyl D-arabinarate.

-

Polymerization: Mix Dimethyl D-arabinarate (10 mmol) and Hexamethylenediamine (10 mmol) in MeOH.

-

Pre-polymerization: Stir at RT for 12h. A white salt/prepolymer forms.

-

Melt Polycondensation: Remove solvent. Heat the residue to 160°C under vacuum for 4 hours.

-

Result: A semicrystalline, hydrophilic polyamide.[6]

Protocol 3: Synthesis of Poly(D-arabinonic acid) Copolyesters

Objective: Synthesize a biodegradable polyester.

Mechanism: Polycondensation of 2,3,4-tri-O-methyl-D-arabinoyl chloride with a diol.

-

Activation: Convert 2,3,4-tri-O-methyl-D-arabinonic acid to the acid chloride using Thionyl Chloride (SOCl₂).

-

Reaction:

-

Mix the acid chloride (10 mmol) with 1,4-Butanediol (10 mmol) in Dichloromethane (DCM).

-

Add Pyridine (22 mmol) as an acid scavenger.

-

Stir at 0°C -> RT for 12 hours.

-

-

Workup: Wash with dilute HCl, NaHCO₃, and brine. Precipitate in Methanol.

Visualizing the Chemical Pathways

The following diagram illustrates the critical divergence between the "Protected" route (yielding rigid, stereoregular materials) and the "Direct" route (yielding hydrophilic hydrogels).

Caption: Synthetic pathways from D-Arabinose to stereoregular polyamides (top) and polyesters (bottom).

References

-

Galbis, J. A., García-Martín, M. G., de Paz, M. V., & Galbis, E. (2016).[7][8][9] Synthetic Polymers from Sugar-Based Monomers. Chemical Reviews, 116(3), 1600–1636.

-

García-Martín, M. G., Ruiz Perez, R., Hernández, E. B., & Galbis, J. A. (2001). Synthesis of L-arabinitol and xylitol monomers for the preparation of polyamides.

-

Bou, J. J., Rodríguez-Galán, A., & Muñoz-Guerra, S. (1997). Synthesis and characterization of optically active polyamides derived from carbohydrate-based monomers. Journal of Polymer Science Part A: Polymer Chemistry, 35(16), 3645–3653.

-

Nakata, K., et al. (2025).[3] Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Scientific Reports, 15.

-

K. Saller & C. Schwarzinger. (2021). Synthesis and Characterization of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU Linz.

Sources

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and properties of stereoregular poly(ester amides) derived from carbohydrates | Publicación [silice.csic.es]

- 7. mdpi.com [mdpi.com]

- 8. Control of Crystallinity and Stereocomplexation of Synthetic Carbohydrate Polymers from d‐ and l‐Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Catalytic Hydrocracking of D-Arabinonic Acid to Ethylene Glycol

Abstract & Strategic Context

The valorization of lignocellulosic biomass often yields C5 sugar acids, specifically D-arabinonic acid , as a major oxidative degradation product of hexoses and pentoses. While often treated as waste in traditional pulping or biorefinery streams, D-arabinonic acid represents a high-value precursor for the production of Ethylene Glycol (EG) and Propylene Glycol (PG) .

This Application Note details a robust, self-validating protocol for the catalytic hydrocracking of D-arabinonic acid to ethylene glycol. Unlike simple hydrogenation, this process requires a bifunctional mechanism: hydrogenation of the carbonyl group followed by selective C-C bond cleavage (hydrogenolysis). We utilize a Ruthenium on Carbon (Ru/C) catalyst system, known for its superior stability in hydrothermal conditions compared to nickel or copper-based alternatives.

Target Audience: Process Chemists, Metabolic Engineers, and Drug Development Professionals working with carbohydrate scaffolds.

Mechanistic Insight: The "Hydrogenation-First" Pathway

To convert a C5 acid (D-arabinonic acid) to a C2 diol (Ethylene Glycol), the reaction must navigate two distinct chemical transformations:

-

Hydrogenation: Reduction of the carboxylic acid/lactone to a sugar alcohol (Arabitol).

-

Hydrocracking (Hydrogenolysis): Cleavage of C-C bonds at high temperatures to yield lower molecular weight glycols.

Direct hydrogenolysis of the carboxylic acid is kinetically sluggish and corrosive. Therefore, the most efficient pathway proceeds via the Arabitol intermediate .

Reaction Pathway Diagram

Figure 1: Mechanistic pathway from D-arabinonic acid to glycols. The reaction proceeds via the lactone to arabitol, which then undergoes retro-aldol cleavage.

Critical Experimental Parameters

The success of this protocol hinges on balancing hydrogenation activity (to form arabitol) against cracking severity (to form EG without degrading it to methane).

| Parameter | Recommended Value | Scientific Rationale |

| Catalyst | 5% Ru/C (50% water wet) | Ru provides high hydrogenation activity and withstands acidic hydrothermal media better than Ni or Cu. |

| Temperature | 200°C – 220°C | <180°C yields only Arabitol. >230°C causes excessive gasification (methanation). |

| H₂ Pressure | 40 – 60 bar (4–6 MPa) | High pressure is required to push the equilibrium toward the alcohol and prevent coke formation. |

| Substrate Conc. | 5 – 10 wt% | Higher concentrations (>20%) lead to oligomerization and catalyst fouling. |

| pH Control | Unbuffered (pH ~2-3) | D-arabinonic acid is acidic. Note: Ru/C is stable, but reactor metallurgy must be Hastelloy or Stainless Steel 316L to prevent corrosion. |

| Stirring Speed | > 800 RPM | The reaction is tri-phasic (Gas-Liquid-Solid). Mass transfer of H₂ into the liquid is the rate-limiting step. |

Detailed Protocol: Batch Hydrocracking

Phase A: Reactor Preparation & Loading

Equipment: High-pressure batch autoclave (e.g., Parr 4560 Series), 100 mL volume, equipped with a gas entrainment impeller.

-

Catalyst Pre-treatment (Optional but Recommended):

-

While commercial Ru/C is often pre-reduced, surface oxides can form during storage.

-

Procedure: Load Ru/C into the reactor with water. Pressurize to 20 bar H₂, heat to 200°C for 1 hour. Cool and vent. This ensures maximum active sites (

).

-

-

Feedstock Preparation:

-

Dissolve 5.0 g D-arabinonic acid in 95 mL deionized water .

-

Checkpoint: Measure initial pH. It should be approximately 2.0–2.5.[1]

-

-

Loading:

-

Add the feedstock solution to the reactor containing the catalyst (0.25 g Ru/C , dry basis).

-

Ratio: Substrate-to-Catalyst ratio (S/C) of 20:1 (w/w).

-

Phase B: Reaction Execution

-

Purging:

-

Seal the reactor.[2]

-

Pressurize with Nitrogen (

) to 10 bar and vent (repeat 3x) to remove Oxygen. -

Pressurize with Hydrogen (

) to 20 bar and vent (repeat 3x) to exchange gases.

-

-

Pressurization & Heating:

-

Pressurize reactor to 40 bar (4.0 MPa) with

at room temperature. -

Set stirring to 200 RPM (low speed during heating).

-

Ramp temperature to 210°C at 5°C/min.

-

-

The Run:

-

Once at 210°C, the pressure will rise (approx. 55-60 bar due to thermal expansion).

-

Increase stirring to 1000 RPM . This marks Time = 0.

-

Maintain conditions for 3 hours .

-

Monitoring: Observe pressure drop.[3] A rapid drop indicates hydrogenation; a plateau indicates equilibrium or completion.

-

Phase C: Work-up

-

Cooling:

-

Stop heating and use an internal cooling coil/ice bath to cool the reactor to <40°C rapidly (quenching prevents degradation of EG).

-

-

Venting:

-

Slowly vent the gas to atmospheric pressure. Caution: Vent in a fume hood; trace alkanes may be present.

-

-

Filtration:

-

Filter the reaction mixture through a 0.22 µm PTFE membrane or centrifuge at 4000 RPM to remove the catalyst.

-

Preservation: The filtrate is stable at 4°C for analysis.

-

Analytical Validation (HPLC Protocol)

To quantify the conversion of D-arabinonic acid and the selectivity to EG/PG, High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is required.

System: Agilent 1260 Infinity II or equivalent.

| Component | Specification |

| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Agilent Hi-Plex H |

| Mobile Phase | 5 mM Sulfuric Acid ( |

| Flow Rate | 0.6 mL/min |

| Temperature | 60°C (Critical for resolution of organic acids) |

| Detector | Refractive Index (RID) (Cell temp: 55°C) |

| Injection Vol | 10 µL |

Expected Retention Times (approximate for HPX-87H):

-

D-Arabinonic Acid: 9.5 – 10.5 min

-

D-Arabitol: 11.0 – 12.0 min

-

Propylene Glycol (PG): 18.5 – 19.5 min

-

Ethylene Glycol (EG): 20.5 – 21.5 min

Calculation of Yield:

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the batch hydrocracking process.

Troubleshooting & Optimization

-

Low Conversion (<50%):

-

Cause: Catalyst poisoning or insufficient

mass transfer. -

Fix: Ensure stirring is >800 RPM. Check feedstock for sulfur/chloride impurities (common in biomass hydrolysates), which poison Ru.

-

-

High Arabitol / Low EG:

-

Cause: Temperature too low.

-

Fix: Increase temperature to 220°C. The cracking step (Arabitol

EG) has a higher activation energy than the hydrogenation step.

-

-

Carbon Balance Deficit:

-

Cause: "Over-cracking" to gas phase (methane/ethane).

-

Fix: Reduce reaction time or lower temperature by 10°C.

-

References

-

Fukuoka, A., & Dhepe, P. L. (2006). Catalytic conversion of cellulose into sugar alcohols. Angewandte Chemie International Edition, 45(31), 5161-5163. [Link]

-

Zhang, J., & Wang, Y. (2020). Recent advances in the catalytic conversion of biomass to ethylene glycol.[4] Chemical Society Reviews, 49, 7285-7324. [Link]

-

Agilent Technologies. (2021). Analysis of Carbohydrates, Alcohols, and Organic Acids using Hi-Plex Columns.[5] Agilent Application Notes. [Link]

-

Fabre, L., et al. (2022). Ru/C-Catalyzed Hydrogenation of Aqueous Glycolic Acid from Microalgae. ChemistryOpen, 11(7).[4] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijtrd.com [ijtrd.com]

- 3. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ru/C-Catalyzed Hydrogenation of Aqueous Glycolic Acid from Microalgae - Influence of pH and Biologically Relevant Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Procedure for the lactonization of D-arabinonic acid to D-arabinono-1,4-lactone

Application Notes & Protocols

Topic: Procedure for the Lactonization of D-Arabinonic Acid to D-Arabinono-1,4-Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of D-arabinono-1,4-lactone from D-arabinonic acid via an acid-catalyzed intramolecular esterification, commonly known as lactonization. D-arabinono-1,4-lactone, a five-membered ring (gamma-lactone) derivative of D-arabinonic acid, serves as a valuable chiral starting material and intermediate in the synthesis of various bioactive molecules, including vitamin C analogs like D-erythroascorbic acid.[1][2] This protocol details the underlying chemical principles, a step-by-step experimental procedure, purification methods, and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process.

Introduction and Scientific Principles

D-arabinonic acid is a sugar acid derived from the aldopentose sugar, D-arabinose.[3][4][5] Structurally, it is a linear polyhydroxy carboxylic acid.[6] Under specific conditions, typically involving heat and acid catalysis, the terminal carboxylic acid group and the hydroxyl group at the C4 position can undergo an intramolecular esterification reaction. This dehydrative cyclization results in the formation of a more stable five-membered ring structure known as D-arabinono-1,4-lactone (also referred to as D-arabinonic acid γ-lactone).[7][8][9]

The lactonization process is a reversible equilibrium.[10] The equilibrium between the open-chain acid and the cyclic lactones (both the five-membered 1,4-lactone and the six-membered 1,5-lactone) is influenced by factors such as temperature, pH, and solvent.[9][11] In general, for aldonic acids, the five-membered γ-lactone is thermodynamically more stable than the six-membered δ-lactone.[9] The protocol described herein utilizes thermal dehydration in an appropriate solvent to drive the equilibrium towards the desired D-arabinono-1,4-lactone product.

The significance of D-arabinono-1,4-lactone is notable in biochemical and synthetic contexts. It is a key substrate for the enzyme D-arabinono-1,4-lactone oxidase, which catalyzes the final step in the biosynthesis of D-erythroascorbic acid, an analog of vitamin C found in yeast and other fungi.[1][2][12] This makes it a compound of interest for research in antioxidant pathways and as a precursor for synthesizing novel compounds.

Materials and Reagents

A comprehensive list of all necessary reagents, equipment, and analytical instruments is provided below.

| Category | Item | Specifications |

| Reagents | D-Arabinonic Acid | ≥98% purity |

| Toluene | Anhydrous, ACS grade | |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | |

| Ethyl Acetate | ACS grade | |

| Hexanes | ACS grade | |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | |

| Deionized Water | High purity | |

| Glassware | Round-bottom flask | 250 mL |

| Dean-Stark apparatus | ||

| Condenser | Allihn or Liebig | |

| Separatory funnel | 250 mL | |

| Erlenmeyer flasks | Various sizes | |

| Buchner funnel and flask | ||

| Beakers | Various sizes | |

| Equipment | Heating mantle with stirrer | |

| Rotary evaporator | ||

| Magnetic stir bars | ||

| TLC plates | Silica gel 60 F₂₅₄ | |

| Filtration apparatus | ||

| Instrumentation | Melting Point Apparatus | |

| Polarimeter | ||

| NMR Spectrometer | For ¹H and ¹³C analysis | |

| HPLC System | For purity analysis[13] |

Experimental Workflow and Protocol

The overall procedure involves the azeotropic removal of water from a solution of D-arabinonic acid in the presence of an acid catalyst to promote cyclization, followed by workup, purification, and characterization.

Visual Workflow

The following diagram outlines the key stages of the synthesis process.

Sources

- 1. A Putative D-Arabinono-1,4-lactone Oxidase, MoAlo1, Is Required for Fungal Growth, Conidiogenesis, and Pathogenicity in Magnaporthe oryzae [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. D-Arabinonic acid | C5H10O6 | CID 122045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-arabinonic acid - Wikidata [wikidata.org]

- 5. Aldonic acid - Wikipedia [en.wikipedia.org]

- 6. Buy D-arabinonic acid | 13752-83-5 [smolecule.com]

- 7. D-arabinonic acid, gamma-lactone [webbook.nist.gov]

- 8. CAS 2782-09-4: D-Arabinono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. uniprot.org [uniprot.org]

- 13. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: D-Arabinonic Acid as a Stabilizer in Nanoparticle Synthesis

[1]

Executive Summary

D-Arabinonic acid (and its conjugate base, D-arabinonate) represents a highly effective, bio-compatible stabilizing agent for the synthesis of noble metal nanoparticles (Au, Ag, Pt).[1] Unlike traditional synthetic polymers (e.g., PVP) or toxic surfactants (e.g., CTAB), D-arabinonic acid offers a "green chemistry" pathway, providing robust electrostatic and steric stabilization through its polyhydroxy-carboxylate structure.[1]

This guide details the mechanistic grounding and practical protocols for utilizing D-arabinonic acid in two distinct contexts:

Mechanistic Insight: The Arabinonate Interface

The efficacy of D-arabinonic acid as a stabilizer relies on the chelation potential of its carboxylate head group and the steric bulk of its sugar backbone.

Surface Chemistry

Upon deprotonation (pH > 3.5), D-arabinonic acid becomes D-arabinonate .[1] The anionic carboxylate group (

The "Green" Oxidation Pathway

In many protocols, D-arabinonic acid is not added directly but is generated in situ. When D-Arabinose is used as a reducing agent for gold or silver salts, the aldehyde group at C-1 is oxidized to a carboxylic acid, converting the sugar into D-arabinonic acid, which immediately caps the forming nanoparticle.

Figure 1: Mechanistic pathway of in-situ D-arabinonic acid generation and nanoparticle stabilization.[1]

Experimental Protocols

Protocol A: One-Pot "Green" Synthesis (In-Situ Generation)

Best for: Biocompatible Au/Ag nanoparticles, eco-friendly workflows.[1]

Reagents:

-

Metal Salt:

(10 mM stock) or -

Reducing/Stabilizing Agent: D-Arabinose (100 mM stock).[1]

-

Base: NaOH (100 mM).[1]

-

Solvent: Milli-Q Water (

).[1]

Procedure:

-

Preparation: In a 20 mL glass vial, mix 17 mL of Milli-Q water and 1 mL of Metal Salt stock (Final conc: 0.5 mM).

-

Activation: Add 0.5 mL of NaOH (adjust pH to ~10). Note: Alkaline pH is critical to activate the reducing power of the sugar.

-

Initiation: Add 1.5 mL of D-Arabinose stock under vigorous stirring (500 rpm).

-

Reaction:

-

Purification: Centrifuge at 12,000 rpm for 15 mins. Discard supernatant (removes unreacted sugar) and redisperse pellet in pH 7 buffer.

Protocol B: Decoupled Chemical Synthesis (Direct Addition)

Best for: Precise size control (<5 nm), catalytic applications.[1]

Reagents:

-

Stabilizer: Potassium D-Arabinonate (prepared by neutralizing D-arabinonic acid with KOH).[1]

-

Metal Salt:

(10 mM).[1] -

Reductant:

(Freshly prepared, ice-cold).

Procedure:

-

Complexation: Mix 10 mL of

(1 mM) with 10 mL of Potassium D-Arabinonate (5 mM). Stir for 10 mins.-

Insight: The arabinonate ions pre-organize around the

ions, controlling the nucleation rate.

-

-

Reduction: Rapidly inject 0.5 mL of ice-cold

(100 mM) while stirring vigorously. -

Observation: The solution will instantly turn orange-red.[1]

-

Maturation: Continue stirring for 30 minutes to allow the arabinonate layer to fully passivate the surface.

Characterization & Validation Standards

To ensure the protocol was successful, compare your results against these standard benchmarks.

| Parameter | Technique | Expected Result (AuNPs) | Expected Result (AgNPs) | Interpretation |

| SPR Peak | UV-Vis Spectroscopy | 518–525 nm | 400–420 nm | Sharp peak indicates monodispersity.[1] Broadening implies aggregation.[1] |

| Zeta Potential | ELS (Zetasizer) | -25 mV to -40 mV | -20 mV to -35 mV | Negative charge confirms carboxylate capping.[1] Magnitude >20mV indicates stability.[1] |

| Hydrodynamic Size | DLS | 15–30 nm | 20–50 nm | Slightly larger than TEM size due to the hydration shell of the sugar acid. |

| Core Size | TEM | 10–15 nm | 15–30 nm | Direct visualization of the metallic core. |

Self-Validation Check: The "Salt Test"

To verify steric stabilization effectiveness:

Expert Tips & Troubleshooting

-

Chirality Matters: D-Arabinonic acid is chiral.[1] If using these nanoparticles for biological targeting, the D-isomer may interact differently with cell receptors compared to the L-isomer.

-

pH Sensitivity: The stability of these particles is pH-dependent. Below pH 4, the carboxylate groups protonate (

), losing their charge and causing rapid aggregation.[1] Always store at pH > 6. -

Purification: Do not over-centrifuge. Sugar-stabilized particles are "soft" and can fuse if pelleted too hard.[1] Use filtration (Amicon Ultra filters) if possible.[1]

References

-

Franz, S., et al. (2021).[1][2] "Catalytic activity of gold nanoparticles deposited on N-doped carbon-based supports in oxidation of glucose and arabinose mixtures." Research on Chemical Intermediates, 47, 2573–2587.[1][2] Link

- Context: Establishes the selective oxidation of arabinose to arabinonic acid on gold surfaces.

-

Lee, H. J., et al. (2014).[1][3] "Synthesis of gold nanoparticles with glycosides: synthetic trends based on the structures of glycones and aglycones." Carbohydrate Research, 388, 1-8.[1] Link

- Context: Mechanistic study confirming C-6 oxidation of sugars to carboxylic acids during NP synthesis.

-

Singh, P., et al. (2020).[1] "Biologically rapid synthesis of silver nanoparticles by Sphingobium sp.[1][4] MAH-11T and their antibacterial activity."[4] Artificial Cells, Nanomedicine, and Biotechnology, 48(1), 926-936.[1] Link[1]

- Context: Demonstrates the use of sugar-utilizing bacteria and sugar deriv

-

Kansom, T., et al. (2019).[1][5] "Fabrication and characterization of andrographolide analogue nanosuspensions stabilized by amphiphilic chitosan derivatives." Journal of Drug Delivery Science and Technology, 54, 101287.[1][5] Link[1][5]

- Context: Provides comparative data on sugar-derivative stabilization mechanisms (steric vs electrost

Sources

- 1. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of gold nanoparticles with glycosides: synthetic trends based on the structures of glycones and aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Application Note: Solvent Extraction Strategies for D-Arabinonic Acid Recovery

Executive Summary & Rationale

D-Arabinonic acid (C₅H₁₀O₆) is a high-value sugar acid widely utilized as a chiral building block in the synthesis of pharmaceuticals (e.g., herbicides, vitamin derivatives). Produced primarily via the oxidative fermentation of D-glucose or D-xylose, its recovery from fermentation broth presents a significant engineering challenge due to its high hydrophilicity and low volatility.

Traditional physical extraction fails because D-arabinonic acid partitions poorly into organic solvents. This guide details the Reactive Extraction approach, utilizing high-molecular-weight amines (e.g., Alamine 336) to form reversible hydrophobic complexes. This method offers high selectivity, lower energy consumption compared to evaporation, and scalability for industrial applications.

Theoretical Framework: Reactive Extraction Mechanism

The core principle relies on the acid-base interaction between the carboxylic group of D-arabinonic acid and a tertiary amine dissolved in a water-immiscible organic diluent.

The Chemistry

The extraction occurs at the interface where the acid (

-

pH Dependency: Extraction must occur at a pH below the pKa of D-arabinonic acid (approx. 3.5–3.7).[1] Above the pKa, the acid exists as a dissociated arabinonate ion, which does not extract effectively into the organic phase without a quaternary ammonium carrier.

-

Stoichiometry: Depending on the diluent polarity and acid concentration, the complex may form 1:1, 1:2, or 2:1 (acid:amine) adducts.

Mechanism Visualization

Solvent System Selection Guide

Success depends on the "Solvent Cocktail"—the specific combination of extractant, diluent, and modifier.

| Component | Recommended Choice | Function & Rationale |

| Extractant | Alamine 336 (Tri-octyl/decyl amine) | Acts as the proton acceptor. Tertiary amines are preferred over quaternary amines for easier back-extraction (stripping). |

| Diluent (Active) | 1-Octanol or MIBK | "Active" polar diluents stabilize the polar acid-amine complex via hydrogen bonding, significantly increasing the Distribution Coefficient ( |

| Diluent (Inert) | n-Dodecane or Kerosene | Non-polar backbone. Requires a modifier to prevent third-phase formation. |

| Modifier | Tributyl Phosphate (TBP) or Isodecanol | Added (5-10% v/v) to inert diluents to increase polarity and prevent the complex from precipitating (Third Phase Formation). |

Recommendation: For initial screening, use 30% (v/v) Alamine 336 in 1-Octanol . This system typically yields high

Experimental Protocols

Protocol A: Equilibrium Screening (Small Scale)

Objective: Determine the Distribution Coefficient (

Materials:

-

D-Arabinonic acid stock solution (e.g., 10 g/L, pH adjusted to 2.5 with HCl).

-

Organic Phase: 30% Alamine 336 in 1-Octanol.

-

Orbital Shaker, Separatory Funnels, HPLC or Titration setup.

Step-by-Step:

-

Preparation: In a 50 mL flask, combine 10 mL of aqueous acid solution and 10 mL of the organic phase (Phase Ratio 1:1).

-

Equilibration: Shake vigorously at 150 RPM for 4 hours at 25°C. (Note: Kinetics for viscous sugar acids can be slow; ensure equilibrium is reached).

-

Separation: Transfer to a separatory funnel. Allow phases to settle for at least 1 hour. Centrifuge if an emulsion forms (3000 rpm, 10 min).

-

Sampling: Carefully withdraw the aqueous phase (raffinate).

-

Analysis: Measure the D-arabinonic acid concentration in the raffinate (

) using HPLC (Aminex HPX-87H column) or NaOH titration. -

Calculation:

Protocol B: Temperature-Swing Back-Extraction (Stripping)

Objective: Recover the acid from the organic phase and regenerate the solvent.

Rationale: The acid-amine reaction is exothermic. Increasing temperature weakens the complex, releasing the acid back into the aqueous phase.

Step-by-Step:

-

Loading: Take the "Loaded Organic Phase" from Protocol A.

-

Contact: Mix with pure deionized water (Ratio 1:1 or 1:2 Organic:Aqueous) in a jacketed vessel.

-

Heating: Raise temperature to 60°C – 80°C .

-

Agitation: Stir for 2 hours.

-

Separation: Allow phase separation while maintaining temperature (use a heated funnel if possible).

-

Recovery: Collect the aqueous phase. Cool to 4°C to induce crystallization of D-arabinonic acid (or concentrate via rotary evaporation).

Process Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Third Phase Formation | Non-polar diluent (e.g., kerosene) cannot solvate the polar complex. | Add a modifier (10% TBP or Isodecanol) or switch to a polar diluent (Octanol). |

| Low Extraction Efficiency | pH is too high (Acid is dissociated). | Adjust feed pH to < 3.0 (Acid pKa is ~3.6). |

| Emulsification | Presence of proteins or cell debris in broth. | Improve pre-treatment: Use Ultrafiltration (10 kDa cutoff) before extraction. |

| Amine Toxicity | Residual amine in aqueous product. | Perform a "washing" step on the final aqueous product using pure diluent (e.g., hexane) to remove trace amines. |

References

-

Wasewar, K. L., et al. (2004).[1] "Fermentation of glucose to lactic acid coupled with reactive extraction: a review." Industrial & Engineering Chemistry Research, 43(19), 5969–5982.[1]

-

Tamada, J. A., & King, C. J. (1990).[1] "Extraction of carboxylic acids with amine extractants. 1. Equilibria and law of mass action modeling." Industrial & Engineering Chemistry Research, 29(7), 1319–1326.[1]

- Jang, Y. H., et al. (2022). "Recovery of Organic Acids from Fermentation Broths." Separation and Purification Technology. (General reference for amine-based acid recovery).

-

Datta, D., et al. (2015).[1] "Status of the reactive extraction as a method of separation." Journal of Chemistry.

-

Inci, I. (2002). "Extraction of glycolic, malic, and citric acids by Alamine 336."[2] Journal of Chemical & Engineering Data. (Provides comparative data for hydroxycarboxylic acids).

Sources

Troubleshooting & Optimization

Technical Support Center: D-Arabinonic Acid Crystallization Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Recovery Rates & Oiling Out

Introduction

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.

If you are experiencing low recovery rates (<60%) or "oiling out" during D-arabinonic acid crystallization, you are likely fighting a thermodynamic battle against two specific adversaries: phase equilibrium (acid vs. lactone) and solubility differentials (water vs. antisolvent).

D-arabinonic acid is notorious for its tendency to exist in equilibrium with D-arabinono-1,4-lactone. While the acid form is hygroscopic and difficult to crystallize, the lactone is highly soluble in water and organic solvents, often leading to yield loss in the mother liquor. The most robust recovery strategy—and the one we will focus on—is isolating the Potassium D-Arabinonate salt, which offers a stable crystal lattice and favorable antisolvent insolubility.

Module 1: Diagnostic & Troubleshooting Guides

Issue 1: "My solution remains clear even after adding ethanol/methanol (Low Yield)."

Diagnosis: You are likely attempting to crystallize the Lactone or Free Acid , not the Salt. Root Cause: D-arabinonic acid spontaneously dehydrates to D-arabinono-1,4-lactone in acidic aqueous solutions (pH < 3.5). The lactone has significantly higher solubility in ethanol/water mixtures than the potassium salt.

Corrective Action:

-

Check pH: Measure the pH of your concentrate. If it is < 5.0, you are shifting equilibrium toward the lactone.

-

Neutralization: Titrate with 5M KOH to pH 7.0–7.5 . This converts the free acid and hydrolyzes the lactone into Potassium D-Arabinonate .

-

Re-attempt Crystallization: The potassium salt has a steep solubility drop-off in ethanol.

Issue 2: "The product separates as a sticky oil or gum instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Root Cause:

-

Rapid Antisolvent Addition: Adding ethanol too quickly creates local zones of extreme supersaturation where the metastable limit is breached, forcing the solute to crash out as an amorphous oil.

-

Impurity Interference: Residual sugars (glucose, arabinose) or proteins from fermentation broths act as "structure breakers," preventing lattice formation.

Corrective Action:

-

Temperature Control: Maintain the solution at 40–50°C during the initial antisolvent addition. Oiling out is often favored at lower temperatures.

-

The "Cloud Point" Technique: Add antisolvent dropwise only until the first permanent turbidity (cloud point) appears. Stop immediately.

-

Seed: Add 0.5% w/w pure Potassium D-Arabinonate seed crystals.

-

Cooling Ramp: Cool slowly (5°C/hour) to room temperature after crystal growth is visible.

Issue 3: "My crystals are yellow/brown and purity is low."

Diagnosis: Inclusion of mother liquor impurities (fermentation byproducts). Root Cause: Agglomeration. If crystals grow too fast, they trap impure mother liquor inside the crystal clusters.

Corrective Action:

-